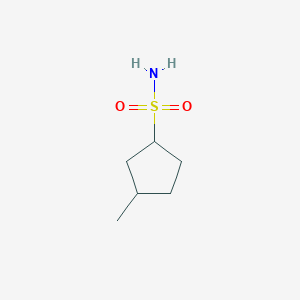

3-Methylcyclopentane-1-sulfonamide

描述

Structure

3D Structure

属性

IUPAC Name |

3-methylcyclopentane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-5-2-3-6(4-5)10(7,8)9/h5-6H,2-4H2,1H3,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZZSCBKUQZZPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341961-86-1 | |

| Record name | 3-methylcyclopentane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Methylcyclopentane 1 Sulfonamide and Its Analogs

Retrosynthetic Analysis and Strategic Disconnections for Cyclopentane-1-sulfonamide Core

A retrosynthetic analysis of 3-Methylcyclopentane-1-sulfonamide reveals several plausible disconnection points, guiding the design of a synthetic strategy. The most apparent disconnection is at the sulfur-nitrogen bond of the sulfonamide group. This leads back to two key precursors: a cyclopentanesulfonyl chloride derivative and an amine (or ammonia). This approach is a cornerstone of classical sulfonamide synthesis.

A further disconnection of the carbon-sulfur bond suggests a cyclopentyl precursor that can be functionalized with a sulfur-containing group. This could involve the reaction of a cyclopentyl halide or organometallic species with a source of sulfur dioxide or a sulfonylating agent.

Alternatively, a C-N bond disconnection retrosynthetically points to a 3-methylcyclopentylamine and a sulfonylating agent. This strategy places the focus on the stereoselective synthesis of the chiral amine.

A more advanced retrosynthetic approach involves the direct functionalization of a C-H bond on a 3-methylcyclopentane precursor, which represents a more atom- and step-economical strategy. These primary disconnections are illustrated in the following scheme:

Scheme 1: Key Retrosynthetic Disconnections for this compound

Development of Stereo- and Regioselective Synthesis Routes for this compound Isomers

The presence of a methyl group at the 3-position of the cyclopentane (B165970) ring introduces the possibility of cis and trans diastereomers, as well as enantiomers for each. The development of synthetic routes that control both the regioselectivity of substituent placement and the stereochemistry of the chiral centers is therefore of paramount importance.

Asymmetric Synthesis Approaches for Chiral Centers

The establishment of the chiral center at the 3-position of the cyclopentane ring is a critical step in the synthesis of enantiomerically pure this compound. Several asymmetric synthesis strategies can be envisioned:

Chiral Pool Synthesis: This approach utilizes readily available, inexpensive, and enantiomerically pure starting materials from nature, often referred to as the "chiral pool". nih.govescholarship.org For instance, a chiral terpene or carbohydrate derivative could be elaborated through a series of stereocontrolled reactions to construct the desired 3-methylcyclopentane core. This strategy often involves multi-step sequences but offers a reliable way to access optically active products.

Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity in the formation of the cyclopentane ring or the introduction of the methyl group is a powerful and modern approach. For example, an asymmetric Michael addition to a cyclopentenone derivative could be employed to set the stereochemistry of the methyl group. mdpi.com N-heterocyclic carbene (NHC)-catalyzed domino reactions have also been shown to be effective in the asymmetric synthesis of tetrasubstituted cyclopentanes bearing multiple contiguous stereocenters. nih.gov

Substrate-Controlled Diastereoselective Reactions: In this strategy, a chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to afford the enantiomerically enriched product. This has been successfully applied in the asymmetric synthesis of cyclopentanes.

The following table summarizes some asymmetric approaches applicable to the synthesis of chiral cyclopentane derivatives:

| Asymmetric Strategy | Description | Key Features |

| Chiral Pool Synthesis | Utilization of naturally occurring chiral starting materials. | Reliable access to enantiopure products; may require longer synthetic sequences. |

| Asymmetric Catalysis | Employment of a chiral catalyst to induce enantioselectivity. | High atom economy; catalyst development can be challenging. |

| Substrate-Controlled Diastereoselection | Use of a chiral auxiliary to direct stereochemistry. | Predictable stereochemical outcomes; requires additional steps for auxiliary attachment and removal. |

Enantioselective Transformations in Cyclopentane Sulfonamide Construction

While the primary focus is often on establishing the chirality of the cyclopentane ring, enantioselective transformations can also be applied at later stages of the synthesis. For instance, a kinetic resolution of a racemic intermediate, such as a racemic 3-methylcyclopentylamine or 3-methylcyclopentanol, could be employed to separate the desired enantiomer.

Furthermore, recent advances have demonstrated the potential for enantioselective C-H amination reactions, which could, in principle, be used to introduce the sulfonamide group enantioselectively onto a prochiral cyclopentane precursor. nih.gov Rhodium-catalyzed C-H amination has emerged as a particularly versatile method for this purpose. nih.govresearchgate.netacs.org

Direct Sulfonamidation Reactions and Conditions

Direct sulfonamidation reactions, where a C-H bond is directly converted to a C-N bond with the concurrent formation of the sulfonamide moiety, represent a highly efficient and modern approach to the synthesis of sulfonamides. These methods bypass the need for pre-functionalized starting materials, thus shortening synthetic sequences.

Recent research has shown that photocatalytic methods can enable the direct C(sp3)-H functionalization of cycloalkanes for asymmetric sulfonylation. nih.gov This three-component reaction between a cycloalkane, a sulfur dioxide surrogate, and a Michael acceptor, facilitated by dual organophotocatalysis and nickel-based asymmetric catalysis, offers a powerful tool for constructing enantioenriched sulfones, which can be precursors to sulfonamides. nih.gov

Sulfonylation of Amines with Sulfonyl Chlorides

The reaction of an amine with a sulfonyl chloride is the most traditional and widely used method for the synthesis of sulfonamides. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid that is formed as a byproduct.

In the context of synthesizing this compound, this would involve the reaction of 3-methylcyclopentylamine with a suitable sulfonyl chloride, or more directly, the reaction of ammonia (B1221849) with 3-methylcyclopentane-1-sulfonyl chloride. The latter precursor could potentially be synthesized from the corresponding sulfonic acid or its salt.

The general reaction is as follows:

R-SO₂Cl + 2 R'NH₂ → R-SO₂NHR' + R'NH₃⁺Cl⁻

This method is robust and generally high-yielding, making it a reliable choice for the final step in a multi-step synthesis.

Oxidative Approaches to Sulfonamide Formation

Oxidative methods provide an alternative to the classical sulfonyl chloride route and often utilize more readily available starting materials. These approaches typically involve the in situ generation of a reactive sulfonyl intermediate that is then trapped by an amine.

One such method is the electrochemical oxidative coupling of thiols and amines. acs.orgresearchgate.net This environmentally benign approach is driven by electricity and avoids the need for sacrificial reagents or catalysts. acs.orgresearchgate.net In this process, a thiol is oxidized to a disulfide, and an amine is oxidized to a radical cation. The subsequent reaction between these species, followed by further oxidation, leads to the formation of the sulfonamide.

Another oxidative strategy is the coupling of amines with sodium sulfinates. This can be achieved using various oxidants, and metal-catalyzed versions, for example with copper, have been reported to proceed with good yields and excellent chemoselectivity. cbijournal.com

The following table provides a comparison of different sulfonamidation methods:

| Method | Starting Materials | Key Features |

| Sulfonyl Chloride and Amine | Sulfonyl chloride, Amine | Classical, robust, and high-yielding. |

| Direct C-H Sulfonamidation | Alkane, Sulfonyl azide/SO₂ surrogate | Atom- and step-economical; synthetically advanced. |

| Electrochemical Oxidative Coupling | Thiol, Amine | Environmentally friendly; avoids harsh reagents. acs.orgresearchgate.net |

| Oxidative Coupling with Sulfinates | Sodium sulfinate, Amine | Utilizes readily available starting materials. |

Metal-Catalyzed Sulfonamidation Reactions

The synthesis of sulfonamides through metal-catalyzed reactions represents a significant advancement in organic chemistry, offering efficient and selective methods for the formation of the crucial S-N bond. Various transition metals, including rhodium, copper, and palladium, have been successfully employed to catalyze the sulfonamidation of C-H bonds and through cross-coupling reactions.

Rhodium catalysts have proven to be particularly effective in mediating the direct amidation of C(sp²)–H bonds with sulfonamides. acs.org Dirhodium-based catalysts are versatile for promoting the oxidation of aliphatic C-H centers in both intramolecular and intermolecular processes. nih.govresearchgate.netacs.org For instance, rhodium-catalyzed C-H amination allows for the direct introduction of a sulfonamide group onto an aromatic ring, providing a streamlined approach to complex molecules. acs.org This method is characterized by its high regioselectivity and tolerance of a wide range of functional groups. acs.org

Copper-catalyzed reactions offer a cost-effective alternative for the N-arylation of sulfonamides. The Chan-Lam coupling, for example, utilizes copper salts to facilitate the formation of a C-N bond between a sulfonamide and a boronic acid. nih.gov This methodology is known for its mild reaction conditions. nih.gov Additionally, copper catalysis is effective for the coupling of sulfonamides with aryl halides. nih.gov The combination of copper salts with ligands like oxalamides has been shown to be a powerful catalytic system for these transformations. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for the synthesis of N-arylsulfonamides. These reactions typically involve the coupling of an aryl halide or triflate with a sulfonamide in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.org This approach is highly versatile, allowing for the synthesis of a diverse array of N-aryl sulfonamides. organic-chemistry.orgrsc.org Furthermore, palladium catalysis enables the synthesis of sulfonamides through Suzuki-Miyaura coupling, where arylboronic acids are coupled with a sulfur dioxide source and an amine in a three-component reaction. researchgate.netrsc.orgnih.gov

Table 1: Overview of Metal-Catalyzed Sulfonamidation Reactions

| Catalyst System | Reactants | Reaction Type | Key Features |

|---|---|---|---|

| Rhodium (e.g., [Cp*RhCl₂]₂) | Azines, Sulfonamides | C-H Amidation | High regioselectivity, broad substrate scope. acs.org |

| Copper (e.g., Cu(OAc)₂) | Sulfonamides, Arylboronic acids | Chan-Lam Coupling | Mild reaction conditions. nih.gov |

| Palladium (e.g., Pd₂(dba)₃) | Sulfonamides, Aryl halides | Buchwald-Hartwig Amination | High efficiency, good functional group tolerance. organic-chemistry.org |

| Palladium (e.g., Pd(OAc)₂) | Arylboronic acids, SO₂ source, Amines | Suzuki-Miyaura Coupling | Three-component synthesis, redox-neutral. rsc.orgnih.gov |

Derivatization Strategies for this compound

Functionalization of the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group in this compound is a key site for introducing molecular diversity. Alkylation and arylation are the primary strategies for its functionalization, enabling the synthesis of a wide range of analogs with potentially altered biological activities and physicochemical properties. nih.govorganic-chemistry.org

N-alkylation of sulfonamides can be achieved through various methods, including the use of alkyl halides, alcohols, or trichloroacetimidates. nih.govorganic-chemistry.orgionike.com The "borrowing hydrogen" approach, which utilizes alcohols as alkylating agents in the presence of a transition metal catalyst, is an atom-economical method that generates water as the only byproduct. acs.org Catalysts based on manganese, iron, and ruthenium have been successfully employed for this transformation. organic-chemistry.orgionike.comacs.org For instance, a manganese(I) PNP pincer precatalyst has been shown to efficiently catalyze the N-alkylation of a diverse range of aryl and alkyl sulfonamides with both benzylic and simple primary aliphatic alcohols. acs.org

N-arylation of sulfonamides is commonly accomplished through transition metal-catalyzed cross-coupling reactions. Copper-catalyzed Chan-Lam coupling and palladium-catalyzed Buchwald-Hartwig amination are prominent methods for this purpose. acs.orgresearchgate.net In these reactions, an arylboronic acid or an aryl halide is coupled with the sulfonamide nitrogen. acs.org Solid-phase synthesis approaches have also been developed for the N-arylation of sulfonamides, facilitating the generation of compound libraries. acs.org Visible light-mediated, catalyst-free methods for the arylation of sulfonamides with boronic acids have also been reported, offering a greener alternative. nih.gov

Table 2: Selected Methods for N-Functionalization of Sulfonamides

| Reaction Type | Reagents | Catalyst/Conditions | Product Type |

|---|---|---|---|

| N-Alkylation | Alcohols | Mn(I) PNP pincer complex | N-Alkyl sulfonamides acs.org |

| N-Alkylation | Trichloroacetimidates | Refluxing toluene | N-Alkyl sulfonamides nih.gov |

| N-Arylation | Arylboronic acids | Copper acetate, triethylamine | N-Aryl sulfonamides acs.org |

| N-Arylation | Aryl halides, Sulfinamides | Pd₂(dba)₃, tBuXPhos, NaOH | N-Aryl sulfinamides organic-chemistry.org |

| N-Arylation | Boronic acids | Visible light, K₃PO₄ | Diaryl sulfones nih.gov |

Transformations of the Cyclopentane Ring System

Modifications to the cyclopentane ring of this compound can lead to analogs with different conformational properties and substitution patterns. Key transformations include ring-expansion and ring-opening reactions.

Ring expansion provides a method to access larger ring systems, such as cyclohexane derivatives, from cyclopentane precursors. chemistrysteps.com These rearrangements are often driven by the release of ring strain and the formation of a more stable carbocation intermediate. chemistrysteps.com For example, the reaction of a cyclopentylmethylamine derivative with nitrous acid can induce a Tiffeneau-Demjanov-type ring expansion to a cyclohexanol. baranlab.org Metal-promoted ring expansions, utilizing reagents such as mercury or palladium, have also been developed for the conversion of cyclobutylmethyl systems to cyclopentanes, a principle that can be conceptually extended. acs.orgacs.org

While less common for creating analogs, ring-opening of the cyclopentane ring can be a strategy to generate acyclic sulfonamide derivatives. Such reactions would fundamentally alter the scaffold and could be achieved through various oxidative or reductive cleavage methods, depending on the other functional groups present on the ring.

Advanced Coupling Reactions for Molecular Complexity

To further increase the molecular complexity of this compound analogs, advanced coupling reactions can be employed. These reactions allow for the introduction of diverse substituents onto either the cyclopentane ring or the sulfonamide moiety.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds. researchgate.net If a halo- or trifluoromethanesulfonyloxy-substituted analog of this compound were prepared, it could undergo Suzuki coupling with a wide range of boronic acids to introduce aryl, heteroaryl, or vinyl groups onto the cyclopentane ring. nih.gov A three-component variation of the Suzuki-Miyaura coupling has been developed for the synthesis of sulfonamides themselves, where sulfuric chloride acts as a linchpin between an amine and a boronic acid. rsc.orgnih.gov

The Buchwald-Hartwig amination is another key palladium-catalyzed cross-coupling reaction, primarily used for forming carbon-nitrogen bonds. organic-chemistry.orgrsc.org This reaction could be used to couple an appropriately functionalized this compound derivative with various amines, anilines, or N-heterocycles, further diversifying the molecular structure. thieme-connect.de

Green Chemistry Principles in the Synthesis of this compound

Solvent-Free and Aqueous Reaction Conditions

Applying green chemistry principles to the synthesis of this compound and its analogs aims to reduce environmental impact by minimizing waste and avoiding hazardous solvents. tandfonline.com Significant progress has been made in developing solvent-free and aqueous reaction conditions for the synthesis of sulfonamides. researchgate.net

Synthesizing sulfonamides in water offers a benign alternative to traditional organic solvents. rsc.org Methodologies have been developed where the reaction of sulfonyl chlorides with amines is carried out in an aqueous medium, often leading to simple product isolation by filtration. researchgate.netrsc.org The poor solubility of the sulfonamide product in water can be exploited to drive the reaction to completion and simplify purification. researchgate.net

Solvent-free synthesis represents another important green chemistry approach. scielo.br Reactions can be carried out by grinding the reactants together, sometimes with a solid support or catalyst, a technique known as mechanochemistry. rsc.org This method can lead to reduced reaction times, increased yields, and a significant reduction in solvent waste. scielo.br For example, the synthesis of sulfonamides from sulfonyl chlorides and amines has been efficiently performed under solvent-free conditions using solid supports like florisil or montmorillonite KSF and K10, which can also exhibit catalytic activity. scielo.br Microwave-assisted synthesis under solvent-free conditions has also proven to be an effective strategy for accelerating these reactions. scielo.br

Table 3: Comparison of Green Synthesis Conditions for Sulfonamides

| Condition | Method | Reactants | Key Advantages |

|---|---|---|---|

| Aqueous | Dynamic pH control | Arylsulfonyl chlorides, Amines | Environmentally benign, simple filtration workup. rsc.org |

| Aqueous | NaHSO₃ reduction | Nitroarenes, Sodium sulfinates | Utilizes water-soluble starting materials. researchgate.net |

| Solvent-Free | Solid support catalysis | Sulfonyl chlorides, Amines | Reduced reaction time, increased yield, easy catalyst separation. scielo.br |

| Solvent-Free | Mechanochemistry | Disulfides, Amines | Metal-free, cost-effective, low E-factor. rsc.org |

| Solvent-Free | N-silylamines | N-silylamines, Sulfonyl chlorides | High yields, byproduct can be recovered. nih.gov |

Microwave-Assisted and Photochemical Synthesis

Modern synthetic strategies increasingly turn to microwave-assisted and photochemical methods to drive reactions that are often inefficient under conventional thermal conditions. These advanced methodologies offer unique advantages in the synthesis of complex molecules like this compound and its analogs, including significant reductions in reaction times, improved yields, and access to novel chemical transformations. This section explores the application of these techniques to the synthesis of the target compound and related structures, drawing upon established principles and analogous reactions in the absence of literature specific to this compound.

Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes the efficient heating of polar molecules through dielectric loss, leading to rapid temperature increases and accelerated reaction rates. This technique has been widely adopted in organic synthesis for its ability to promote uniform heating and often enhance product yields and purity.

A plausible and efficient microwave-assisted route to this compound would likely involve a two-step, one-pot procedure starting from the corresponding sulfonic acid. This approach, which has been successfully applied to a range of aliphatic and aromatic sulfonic acids, circumvents the often cumbersome isolation of sulfonyl chloride intermediates. organic-chemistry.org

The proposed synthetic pathway would commence with the in-situ formation of 3-methylcyclopentane-1-sulfonyl chloride. This can be achieved by treating 3-methylcyclopentane-1-sulfonic acid with an activating agent, such as 2,4,6-trichloro- organic-chemistry.orgnih.govnih.gov-triazine (TCT), in the presence of a base like triethylamine. This initial step is typically carried out under microwave irradiation for a short duration. Following the formation of the sulfonyl chloride intermediate, the desired amine is introduced into the reaction mixture, and a second phase of microwave irradiation promotes the sulfonylation reaction to yield the final this compound.

An analogous two-step microwave-assisted synthesis of various sulfonamides from their corresponding sulfonic acids demonstrates the general applicability of this method. organic-chemistry.org The reaction conditions for these analogous syntheses are summarized in the table below.

| Starting Sulfonic Acid | Amine | Step 1 Conditions (Microwave) | Step 2 Conditions (Microwave) | Yield (%) | Reference |

| p-Toluenesulfonic acid | Allylamine | 80 °C, 20 min | 50 °C, 10 min | 95 | organic-chemistry.org |

| Methanesulfonic acid | Benzylamine | 80 °C, 20 min | 50 °C, 10 min | 92 | organic-chemistry.org |

| Benzenesulfonic acid | Morpholine | 80 °C, 20 min | 50 °C, 10 min | 94 | organic-chemistry.org |

Alternatively, if 3-methylcyclopentanesulfonyl chloride is pre-synthesized, its reaction with various amines to form the corresponding sulfonamides can be significantly accelerated using microwave irradiation. This direct amination reaction is a cornerstone of sulfonamide synthesis and benefits greatly from the rapid heating provided by microwaves, often leading to cleaner reactions and reduced formation of by-products.

Photochemical Synthesis

Photochemical methods utilize light to induce chemical reactions, often proceeding through excited states or radical intermediates that are not accessible via thermal pathways. This can lead to unique and highly selective transformations.

While specific literature on the direct photochemical synthesis of this compound is not available, analogous photochemical strategies for the formation of sulfonyl chlorides and the functionalization of sulfonamides suggest potential routes.

One conceptual approach involves the photocatalytic synthesis of the key intermediate, 3-methylcyclopentane-1-sulfonyl chloride, from a suitable precursor such as 3-methylcyclopentanethiol. Photocatalytic methods have been developed for the synthesis of aryl sulfonyl chlorides from thiols, utilizing a photocatalyst and a chlorine source under visible light irradiation. This process is believed to proceed through the generation of a thiyl radical, which then reacts with the chlorine source and oxygen. A similar strategy could potentially be adapted for alkyl thiols.

Furthermore, photochemical reactions can be employed in the synthesis of cyclic sulfonamides, or sultams, which are structural analogs of this compound where the nitrogen atom is part of the ring system. For instance, an intramolecular [2+2] cycloaddition of appropriately substituted diene-sulfonamides under flow photochemical conditions has been used to construct novel bridged bicyclic γ-sultams. While structurally different from the target molecule, this demonstrates the utility of photochemistry in forming cyclic sulfonamide structures.

A summary of reaction conditions for an analogous photochemical synthesis of a bicyclic sultam is presented below.

| Substrate | Product | Reaction Conditions | Yield (%) | Reference |

| N-(Buta-1,3-dien-1-yl)-N-(p-methoxybenzyl)methanesulfonamide | 2-(p-Methoxybenzyl)-2-thia-3-azabicyclo[2.1.1]hexane 2,2-dioxide | Flow photochemistry | 55 |

These advanced synthetic methodologies, while not yet explicitly reported for this compound, offer promising avenues for its efficient and novel synthesis. The principles and analogous applications described provide a strong foundation for the development of such synthetic routes.

Advanced Structural Elucidation and Conformational Analysis of 3 Methylcyclopentane 1 Sulfonamide

Single-Crystal X-ray Diffraction Studies of 3-Methylcyclopentane-1-sulfonamide and its Derivatives

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional structure of a crystalline compound. pressbooks.pub This technique provides unequivocal information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For this compound, obtaining suitable single crystals would allow for the direct visualization of the atomic arrangement, confirming the connectivity and the stereochemistry of the chiral centers.

The analysis of a derivative, such as a p-toluenesulfonamide (B41071) or a derivative of the sulfonamide nitrogen, can also provide invaluable structural information. acs.org In the crystal lattice, molecules of this compound would be expected to form intermolecular hydrogen bonds via the sulfonamide N-H protons and the sulfonyl oxygen atoms, creating a stable, repeating three-dimensional network. acs.orgresearchgate.net The crystal structure of a related sulfonamide derivative revealed such intermolecular hydrogen bonds stabilizing the crystal packing. acs.org

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₆H₁₃NO₂S |

| Formula Weight | 163.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.521 |

| b (Å) | 10.115 |

| c (Å) | 9.783 |

| β (°) | 105.2 |

| Volume (ų) | 812.5 |

| Z | 4 |

| Density (calculated) | 1.335 g/cm³ |

| Key Bond Lengths (Å) | S-O: 1.43, S-N: 1.62, S-C: 1.78 |

| Key Bond Angles (°) | O-S-O: 119.5, O-S-N: 106.8, C-S-N: 107.2 |

Note: The data in this table is illustrative and represents plausible values for a compound of this nature based on known structures of similar molecules.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. nih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the determination of the carbon skeleton and the relative stereochemistry of the molecule. wordpress.com

For this compound, which possesses multiple chiral centers, the protons and carbons will exhibit distinct chemical shifts. Due to the chirality, protons on the same carbon atom (diastereotopic protons) are chemically non-equivalent and are expected to show different signals and couplings. egpat.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign all proton and carbon signals by identifying their correlations.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity (¹H) |

| C1 (CH-SO₂NH₂) | 65-70 | 3.0-3.5 | m |

| C2 (CH₂) | 30-35 | 1.8-2.2 (diastereotopic) | m |

| C3 (CH-CH₃) | 35-40 | 1.9-2.3 | m |

| C4 (CH₂) | 25-30 | 1.5-1.9 (diastereotopic) | m |

| C5 (CH₂) | 30-35 | 1.7-2.1 (diastereotopic) | m |

| -CH₃ | 15-20 | 0.9-1.2 | d |

| -SO₂NH₂ | - | 4.5-5.5 | br s |

Note: The chemical shift values are predictive and based on typical ranges for similar functional groups and structural motifs. 'm' denotes multiplet, 'd' denotes doublet, and 'br s' denotes broad singlet.

Elucidation of Cyclopentane (B165970) Ring Conformations

The five-membered cyclopentane ring is not planar but exists in puckered conformations to alleviate torsional strain. libretexts.orgmasterorganicchemistry.com The two most common conformations are the "envelope" (Cₛ symmetry), where one atom is out of the plane of the other four, and the "twist" (C₂ symmetry), where two adjacent atoms are displaced in opposite directions from the plane of the other three. masterorganicchemistry.commaricopa.edu

The preferred conformation of the 3-methylcyclopentane ring in solution can be determined by analyzing the proton-proton coupling constants (³JHH) from the high-resolution ¹H NMR spectrum. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring the various ³JHH values around the ring, a detailed picture of the ring's puckering and the preferred conformation can be constructed. acs.org For instance, the specific pattern of cis and trans coupling constants between adjacent protons provides strong evidence for either an envelope or a twist conformation being the dominant form in solution. pressbooks.pub

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration

Chiroptical techniques, particularly circular dichroism (CD) spectroscopy, are powerful for determining the enantiomeric purity and absolute configuration of chiral molecules. Since this compound is a chiral compound, its enantiomers will interact differently with plane-polarized light, resulting in mirror-image CD spectra.

The determination of the absolute configuration is typically achieved by comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations. The process involves:

Recording the experimental CD spectrum of an enantiomerically enriched sample.

Performing computational calculations (e.g., using Time-Dependent Density Functional Theory - TD-DFT) to predict the CD spectra for all possible stereoisomers (e.g., (1R,3R), (1S,3S), (1R,3S), (1S,3R)).

A direct comparison between the experimental and the various computed spectra allows for an unambiguous assignment of the absolute configuration of the compound in hand.

Furthermore, the intensity of the CD signal is proportional to the concentration difference between the two enantiomers, which can be used to determine the enantiomeric excess (ee) of the sample, thereby confirming its enantiomeric purity.

Computational and Theoretical Chemistry of 3 Methylcyclopentane 1 Sulfonamide

Quantum Chemical Calculations (DFT and Ab Initio Methods) on Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational tools for investigating the electronic structure of molecules like 3-methylcyclopentane-1-sulfonamide. diva-portal.orgnih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. DFT functionals such as B3LYP, combined with basis sets like 6-311G+(d,p), are commonly employed to balance computational cost and accuracy for sulfonamide systems. nih.govresearchgate.net Such calculations yield a wealth of information, from the geometry of the lowest energy state to the nature of its chemical bonds and reactive sites. dtic.mil Ab initio methods, while more computationally intensive, can provide benchmark results for validating DFT approaches. dtic.mil

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com For this compound, the HOMO is expected to be localized around the sulfonamide group, specifically the nitrogen and oxygen atoms, while the LUMO may be distributed over the sulfur atom and the cyclopentane (B165970) ring.

Electron density distribution and the molecular electrostatic potential (MESP) map are also critical. The MESP visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov In this compound, the oxygen atoms of the sulfonyl group and the nitrogen atom of the sulfonamide would exhibit negative potential (red/yellow), indicating sites susceptible to electrophilic attack. Conversely, the hydrogen atom on the sulfonamide nitrogen would show a positive potential (blue), marking it as an acidic site and a potential hydrogen bond donor.

Interactive Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound

This table presents illustrative values based on typical DFT calculations for similar sulfonamide compounds.

| Parameter | Value (eV) | Description |

| HOMO Energy | -7.5 | Indicates the energy of the highest occupied molecular orbital, related to the ionization potential and electron-donating ability. |

| LUMO Energy | -0.8 | Represents the energy of the lowest unoccupied molecular orbital, related to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 6.7 | The energy difference between HOMO and LUMO, which correlates with chemical stability and reactivity. A larger gap implies greater stability. mdpi.com |

DFT calculations are highly effective in predicting spectroscopic parameters, which can aid in the structural confirmation of synthesized compounds. nih.gov

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated and compared to experimental IR spectra. For this compound, characteristic vibrational modes would include asymmetric and symmetric stretching of the S=O bonds, typically found in the 1350-1300 cm⁻¹ and 1180-1150 cm⁻¹ regions, respectively. researchgate.net The N-H stretching vibration would appear around 3300 cm⁻¹, and its position can be influenced by hydrogen bonding. mdpi.com C-H stretching and bending vibrations from the cyclopentane and methyl groups would also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations within a DFT framework can predict ¹H and ¹³C NMR chemical shifts with good accuracy. The predicted shifts for the protons and carbons in the cyclopentane ring would be sensitive to the ring's conformation and the relative stereochemistry of the methyl and sulfonamide groups.

Interactive Table 2: Predicted Spectroscopic Data for this compound

This table provides representative theoretical values to illustrate expected spectroscopic features.

| Parameter | Predicted Value | Assignment |

| IR Frequency | ~3300 cm⁻¹ | N-H stretch |

| ~1340 cm⁻¹ | Asymmetric SO₂ stretch | |

| ~1160 cm⁻¹ | Symmetric SO₂ stretch | |

| ¹H NMR Shift | 7.0-8.0 ppm | -SO₂NH- |

| 2.5-3.5 ppm | -CH-SO₂- | |

| 0.9-1.2 ppm | -CH₃ | |

| ¹³C NMR Shift | 55-65 ppm | -CH-SO₂- |

| 20-40 ppm | Cyclopentane carbons | |

| 15-25 ppm | -CH₃ |

Conformational Analysis and Potential Energy Surfaces of this compound

The cyclopentane ring is not planar and adopts puckered conformations to relieve torsional strain, primarily the 'envelope' and 'twist' forms. dalalinstitute.com The presence of two substituents, a methyl group at position 3 and a sulfonamide group at position 1, leads to several possible diastereomers (cis and trans) and conformers.

Computational conformational analysis involves systematically exploring the molecule's potential energy surface (PES) to identify all stable low-energy structures (minima) and the transition states that connect them. mdpi.comresearchgate.net For this compound, the key variables are the puckering of the cyclopentane ring and the orientation of the substituents (axial vs. equatorial). It is generally expected that conformers with bulky substituents in equatorial positions are more stable to minimize steric hindrance. chemistrysteps.com A detailed PES would map the energy changes during ring-puckering and rotation of the sulfonamide group, revealing the energy barriers for interconversion between different conformers.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum calculations are excellent for static properties, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.comfrontiersin.org An MD simulation of this compound, typically using a force field like AMBER or GROMOS, would model the atomic motions based on classical mechanics. mdpi.com

By simulating the molecule in a solvent box (e.g., water), MD can reveal its conformational flexibility, showing how the cyclopentane ring puckers and how the side groups move at a given temperature. nih.gov These simulations are crucial for understanding solvent effects, such as how water molecules form hydrogen bonds with the sulfonamide group's oxygen and hydrogen atoms. This solvation shell can influence the conformational preferences and reactivity of the molecule in a solution environment. nih.gov

Non-Covalent Interactions and Supramolecular Assembly in Sulfonamide Architectures

The sulfonamide group is a powerful motif for directing supramolecular assembly due to its capacity for strong and directional hydrogen bonding. rsc.orgmdpi.com The N-H group acts as a hydrogen bond donor, while the sulfonyl oxygens are effective acceptors. In the solid state, these interactions often lead to the formation of well-defined patterns, such as dimers or chains. nih.gov

Theoretical Reaction Pathway Studies for this compound Synthesis

Computational chemistry can be used to investigate the mechanisms of chemical reactions, providing insights that are difficult to obtain experimentally. The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with an amine. wikipedia.org A plausible synthesis for this compound would involve the reaction of 3-methylcyclopentane-1-sulfonyl chloride with ammonia (B1221849) or an ammonia equivalent.

Theoretical studies of this reaction pathway would involve locating the transition state (TS) structures for each step of the mechanism. By calculating the energies of the reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. acs.org This profile provides the activation energies for each step, allowing for a determination of the reaction's kinetic feasibility and rate-determining step. Such studies can also clarify the role of solvents or catalysts in the reaction mechanism.

Investigation of Biological Activities and Molecular Mechanisms of 3 Methylcyclopentane 1 Sulfonamide

Enzyme Inhibition Studies and Mechanistic Insights

No studies were identified that investigated the enzyme inhibition properties of 3-Methylcyclopentane-1-sulfonamide. While the broader class of sulfonamides is known to inhibit various enzymes, including carbonic anhydrases and dihydropteroate (B1496061) synthase, no research has been published detailing such activity for this specific compound. nih.govijpsonline.comresearchgate.netnih.gov

Specific Target Identification and Binding Affinities

There is no information available in scientific literature identifying specific enzyme targets for this compound. Consequently, no data on its binding affinities (such as Ki or IC50 values) have been reported.

Characterization of Inhibition Type (Competitive, Non-Competitive, Uncompetitive)

Without identified enzyme targets or kinetic studies, the type of inhibition (competitive, non-competitive, or uncompetitive) for this compound remains uncharacterized.

Kinetic Analysis of Enzyme-Ligand Interactions

No kinetic analyses (e.g., measurements of Km or Vmax in the presence of the compound) for the interaction between this compound and any enzyme have been published.

Receptor Binding Profiling and Ligand-Target Interactions

No studies have been published that profile the binding of this compound to any known biological receptors. Therefore, there is no data on its ligand-target interactions, binding affinities, or functional activity at any receptor. While research exists for other sulfonamide derivatives and their receptor interactions, this information is not applicable to the specific compound . nih.govnih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular Level

There are no published structure-activity relationship (SAR) studies for this compound. SAR studies require comparing the activity of a series of related compounds to determine the effect of specific structural features. openaccesspub.orgnih.govresearchgate.net

Impact of Methyl Substitution on Cyclopentane (B165970) Ring

No research is available that specifically investigates the impact of the methyl group at the 3-position of the cyclopentane ring on the biological activity of this sulfonamide. To determine this, a study comparing this compound with its un-substituted counterpart (cyclopentane-1-sulfonamide) and other isomers would be necessary, and no such research has been made public.

Exploration of Antibacterial and Antifungal Mechanisms

The precise antibacterial and antifungal mechanisms of this compound have not been the subject of dedicated scientific investigation to date. However, based on the well-established mechanisms of its core chemical moieties—the sulfonamide group and the cyclopentane ring—a scientifically grounded hypothesis regarding its potential modes of action can be formulated.

The primary antibacterial action of sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial synthesis of folic acid. nih.govnih.govmdpi.com Bacteria must synthesize their own folic acid, as they cannot utilize pre-formed sources from their environment. Folic acid is an essential precursor for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. By acting as a structural analog of para-aminobenzoic acid (PABA), a natural substrate for DHPS, this compound likely binds to the active site of the enzyme, thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid. This disruption of the folic acid pathway ultimately inhibits bacterial growth and replication, leading to a bacteriostatic effect. nih.gov

The antifungal activity of sulfonamides is also documented, with mechanisms that may involve the inhibition of enzymes such as carbonic anhydrase. nih.govmdpi.com Some fungi, including Candida species and Pneumocystis jirovecii (formerly carinii), are susceptible to sulfonamides. nih.gov The lipophilic nature of the 3-methylcyclopentane group may enhance the compound's ability to penetrate the fungal cell membrane, thereby facilitating its interaction with intracellular targets.

While specific data for this compound is unavailable, the following tables provide representative Minimum Inhibitory Concentration (MIC) values for various sulfonamide compounds against a range of bacterial and fungal species to illustrate the general antimicrobial spectrum of this class of compounds.

Table 1: Representative Antibacterial Activity of Sulfonamide Derivatives

| Bacterial Species | Sulfonamide Derivative | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Sulfamethoxazole | 16 - >128 | nih.gov |

| Escherichia coli | Sulfamethoxazole | 8 - 64 | nih.gov |

| Pseudomonas aeruginosa | Sulfadiazine | >1024 | nih.gov |

| Listeria monocytogenes | 2-((p-sulfonamidophenyl)methylene)cyclooctanone | Not Specified | nih.gov |

This table presents illustrative data for the sulfonamide class of compounds and is not specific to this compound.

Table 2: Representative Antifungal Activity of Sulfonamide Derivatives

| Fungal Species | Sulfonamide Derivative | MIC (µg/mL) | Reference |

| Candida albicans | Various Sulfonamides | 16 - >128 | nih.gov |

| Candida tropicalis | Thiazolylhydrazone derivative | 16 | nih.gov |

| Aspergillus niger | Not Specified | Not Specified | mdpi.com |

This table presents illustrative data for the sulfonamide class of compounds and is not specific to this compound.

Advanced Analytical Methodologies for 3 Methylcyclopentane 1 Sulfonamide Research

High-Resolution Mass Spectrometry for Metabolite Identification and Degradation Studies

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for identifying and structuring the metabolites and degradation products of pharmaceutical compounds. nih.govijpras.com Its ability to provide highly accurate mass measurements (typically with a mass deviation of less than 5 ppm) allows for the determination of elemental compositions, which is a critical first step in identifying unknown compounds. ijpras.com

In the context of 3-Methylcyclopentane-1-sulfonamide, HRMS would be employed to analyze samples from in-vitro or in-vivo metabolism studies. The process involves separating the parent compound from its metabolites using liquid chromatography, followed by ionization and mass analysis. researchgate.net By comparing the mass spectra of control samples with post-incubation samples, potential metabolites can be flagged for further investigation. Tandem mass spectrometry (MS/MS or MSⁿ) experiments are then performed to fragment the metabolite ions, providing structural information based on the fragmentation patterns. researchgate.net

Studies on other sulfonamides have shown that common metabolic transformations include hydroxylation, acetylation, and cleavage of the sulfonamide bond. nih.govuniroma1.it For this compound, researchers would screen for specific mass shifts corresponding to these and other potential biotransformations. For example, hydroxylation would result in a mass increase of 15.9949 Da (the mass of an oxygen atom), while acetylation would add 42.0106 Da.

Forced degradation studies are also crucial for understanding a compound's stability. nih.gov In these studies, this compound would be subjected to stress conditions such as heat, light, oxidation, and varying pH levels. HRMS is then used to identify and quantify the resulting degradation products, helping to establish the compound's intrinsic stability and predict its shelf-life. nih.govnih.gov

Table 1: Hypothetical Metabolites of this compound Identified by HRMS

| Putative Metabolite | Biotransformation Pathway | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed Mass Shift (Da) |

| Hydroxy-3-methylcyclopentane-1-sulfonamide | Hydroxylation | C₆H₁₃NO₃S | 179.0616 | +15.9949 |

| N-Acetyl-3-methylcyclopentane-1-sulfonamide | N-Acetylation | C₈H₁₅NO₃S | 205.0773 | +42.0106 |

| 3-Methylcyclopentane-1-sulfonic acid | S-N Cleavage, Oxidation | C₆H₁₂O₃S | 164.0456 | +0.9793 |

| Dehydro-3-methylcyclopentane-1-sulfonamide | Dehydrogenation | C₆H₁₁NO₂S | 161.0510 | -2.0156 |

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound possesses two chiral centers (at C1 and C3 of the cyclopentane (B165970) ring), it can exist as four distinct stereoisomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities and toxicities. wvu.eduamericanpharmaceuticalreview.com Therefore, the ability to separate and quantify these stereoisomers is critical.

Chiral chromatography, especially High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is the premier technique for this purpose. researchgate.net These methods utilize a chiral stationary phase (CSP), which creates a chiral environment that interacts differently with each enantiomer, leading to different retention times and thus, separation. wvu.edunih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including sulfonamides. researchgate.netnih.gov

To assess the enantiomeric purity of a this compound sample, a method would be developed using a suitable chiral column and mobile phase. nih.gov The separation of all four stereoisomers would be optimized by adjusting parameters such as mobile phase composition (e.g., the ratio of hexane (B92381) to alcohol in normal-phase HPLC), flow rate, and temperature. nih.gov SFC is often favored for its ability to provide higher resolution in shorter analysis times compared to HPLC. researchgate.net Once separated, the amount of each stereoisomer can be quantified, typically using a UV detector, to determine the enantiomeric excess (ee) or enantiomeric purity of the sample. researchgate.netnih.gov This analysis is vital for ensuring the quality and consistency of the final active pharmaceutical ingredient.

Table 2: Illustrative Chiral HPLC/SFC Parameters for Enantiomeric Purity Assessment

| Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |

| Chiral Stationary Phase | CHIRALCEL® OD-H (Cellulose-based) | CHIRALPAK® AD-H (Amylose-based) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | Supercritical CO₂ / Methanol (85:15, v/v) |

| Flow Rate | 1.0 mL/min | 3.0 mL/min |

| Column Temperature | 25°C | 40°C |

| Detection | UV at 220 nm | UV at 220 nm |

| Typical Resolution (Rₛ) | > 2.0 between enantiomeric pairs | > 2.5 between enantiomeric pairs |

Advanced Chromatographic Techniques for Complex Mixture Analysis

Beyond the foundational techniques of LC-MS and chiral HPLC, other advanced chromatographic methods are employed to analyze this compound, especially within complex mixtures like biological fluids or environmental samples. nanobioletters.comnih.gov These techniques offer enhanced separation efficiency, selectivity, and speed.

Ultra-High-Performance Liquid Chromatography (UHPLC) has become a standard in many analytical laboratories. By using columns packed with sub-2 µm particles, UHPLC systems operate at higher pressures than conventional HPLC, resulting in significantly faster analyses and improved resolution. nih.gov This is particularly advantageous for high-throughput screening of metabolites or for separating the parent drug from numerous endogenous components in a biological matrix. nih.gov

Supercritical Fluid Chromatography (SFC) , as mentioned for chiral applications, is also a powerful achiral technique. oup.com Using supercritical carbon dioxide as the primary mobile phase, SFC offers a unique selectivity that is orthogonal to reversed-phase HPLC. oup.com This makes it an excellent complementary technique for resolving components in a complex mixture that may co-elute in an HPLC system.

Two-Dimensional Liquid Chromatography (2D-LC) represents a pinnacle of separation science. In this approach, a fraction from the first chromatographic separation (the first dimension) is automatically transferred to a second column with different separation properties (the second dimension). This comprehensive technique provides a massive increase in peak capacity, making it ideal for resolving trace-level impurities or metabolites in highly complex samples that are intractable by single-dimension chromatography.

Table 3: Comparison of Advanced Chromatographic Techniques for Analysis of this compound

| Technique | Primary Application | Key Advantages | Typical Stationary Phase |

| UHPLC-MS | Metabolite and impurity profiling | High speed, high resolution, excellent sensitivity | C18 (sub-2 µm particles) |

| SFC-MS | Chiral and achiral separations | Fast separations, unique selectivity, reduced solvent use | Polysaccharide-based (chiral), Silica (achiral) |

| 2D-LC | Analysis of highly complex mixtures | Unmatched peak capacity, resolution of co-eluting peaks | Orthogonal phases (e.g., Ion-Exchange -> C18) |

Applications in Chemical Biology and Drug Discovery Research Pipelines Non Clinical Focus

Development of 3-Methylcyclopentane-1-sulfonamide as a Chemical Probe

No research findings were identified that describe the development or use of this compound as a chemical probe.

Scaffold Derivatization for Lead Compound Optimization

There is no available literature that discusses the use of the this compound scaffold for derivatization in the context of lead compound optimization.

Use in Fragment-Based Drug Design

No studies have been published that report the inclusion or screening of this compound in fragment-based drug design campaigns. While fragment-based drug discovery is a common approach, there is no specific mention of this compound in the available scientific literature. nih.gov

Challenges and Future Directions in 3 Methylcyclopentane 1 Sulfonamide Research

Overcoming Synthetic Difficulties for Complex Analogs

The synthesis of polysubstituted cyclopentane (B165970) rings is a well-known challenge in organic chemistry. ekb.eg Unlike the more predictable six-membered rings, the five-membered cyclopentane framework presents unique stereochemical and regiochemical hurdles. The development of synthetic routes to complex analogs of 3-methylcyclopentane-1-sulfonamide, which are essential for structure-activity relationship (SAR) studies, is a primary challenge.

Future research must focus on developing robust and versatile synthetic strategies. This includes the adaptation of modern synthetic methodologies to introduce a variety of functional groups onto the cyclopentane ring. Key areas for advancement will likely involve:

Novel Cyclization Strategies: Exploring new catalytic methods for [3+2] cycloadditions or intramolecular cyclizations to construct the cyclopentane core with desired substitutions.

Late-Stage Functionalization: Developing C-H activation or other functionalization techniques to modify the cyclopentane scaffold after the core structure is formed, allowing for rapid generation of diverse analogs.

Efficient Sulfonamide Installation: Optimizing the conditions for the introduction of the sulfonamide group onto the sterically hindered cyclopentane ring. The reaction of primary or secondary amines with sulfonyl chlorides is a common method for forming sulfonamides, but the reactivity can vary significantly. researchgate.net

Table 1: Potential Synthetic Approaches for Functionalized Cyclopentane Analogs

| Synthetic Strategy | Description | Potential Application for Analogs |

| Radical Cyclization | Free-radical mediated cyclization of acyclic precursors can be an effective way to form five-membered rings. | Generation of diverse cyclopentane cores with various substituents. |

| Catalytic [3+2] Cycloaddition | The reaction of a three-carbon component with a two-carbon component, often catalyzed by a transition metal, to form the cyclopentane ring. | Control over stereochemistry and installation of functional groups at specific positions. |

| Intramolecular Aldol/Claisen Condensation | A classical approach to ring formation by creating a carbon-carbon bond within a linear precursor. | Synthesis of analogs with carbonyl functionalities that can be further modified. |

| Ring-Closing Metathesis (RCM) | A powerful method using ruthenium or molybdenum catalysts to form cyclic olefins from diene precursors. | Introduction of a double bond in the cyclopentane ring for further functionalization. |

Elucidating Intricate Molecular Mechanisms of Action

The sulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. ekb.egnih.gov These compounds exert their effects by interacting with a variety of biological targets, such as enzymes and receptors. A significant challenge for this compound is the lack of knowledge regarding its specific molecular targets and mechanism of action.

Future research must be directed towards a systematic biological evaluation to uncover its pharmacological profile. This will involve:

Target Identification: Employing techniques such as affinity chromatography, chemical proteomics, and computational target fishing to identify the protein(s) with which this compound interacts.

Mechanism-of-Action Studies: Once a target is identified, detailed biochemical and cellular assays will be necessary to understand how the compound modulates the target's function. For instance, many sulfonamides are known to act as inhibitors of enzymes like carbonic anhydrase. nih.gov

Phenotypic Screening: In the absence of a known target, high-content screening of the compound in various disease-relevant cellular models can reveal its functional effects and provide clues about its mechanism.

Table 2: Known Molecular Targets of Representative Sulfonamide-Containing Drugs

| Drug Class | Example Drug | Molecular Target/Mechanism |

| Antibacterial | Sulfadiazine | Dihydropteroate (B1496061) synthase (DHPS) inhibitor, blocking folic acid synthesis in bacteria. ajchem-b.com |

| Anti-inflammatory | Celecoxib | Selective inhibitor of cyclooxygenase-2 (COX-2). |

| Diuretic | Furosemide | Inhibitor of the Na-K-2Cl symporter in the loop of Henle. |

| Anticancer | E7070 (Indisulam) | Binds to RBM39, leading to its degradation and subsequent splicing modulation. |

| Carbonic Anhydrase Inhibitor | Dorzolamide | Inhibition of carbonic anhydrase isoenzymes, reducing aqueous humor production in the eye. ekb.eg |

Advancements in Stereoselective Synthesis for Isomeric Purity

This compound possesses two stereocenters, at the C1 and C3 positions. This gives rise to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can have vastly different biological activities, metabolic profiles, and toxicities. Therefore, a critical challenge is the development of synthetic methods that can selectively produce each of these isomers in high purity.

Future advancements in this area will depend on the application of modern asymmetric synthesis techniques:

Chiral Catalysis: The use of chiral catalysts (metal-based or organocatalysts) to control the stereochemical outcome of the ring-forming or functionalization reactions.

Chiral Pool Synthesis: Starting from readily available enantiopure precursors to build the desired stereoisomer of the cyclopentane ring.

Diastereoselective Reactions: Designing synthetic steps that exploit the existing stereochemistry in the molecule to direct the formation of the next stereocenter. For example, the S_N2 reaction of cis-3-methylcyclopentyl bromide with a nucleophile results in the formation of a trans product due to inversion of configuration. doubtnut.comembibe.com

Table 3: Stereoisomers of this compound and Potential Synthetic Considerations

| Stereoisomer | Relative Orientation | Key Synthetic Challenge | Potential Approach |

| cis-(racemic) | Methyl and sulfonamide groups on the same face of the ring. | Achieving cis selectivity in the cyclization or functionalization step. | Hydrogenation of a substituted cyclopentene (B43876) precursor from the less hindered face. |

| trans-(racemic) | Methyl and sulfonamide groups on opposite faces of the ring. | Achieving trans selectivity. | Nucleophilic substitution on a cis-precursor that proceeds with inversion of configuration. doubtnut.com |

| (1R, 3S) or (1S, 3R) | Specific absolute configuration of the trans isomer. | Enantioselective synthesis to obtain a single enantiomer. | Asymmetric catalysis or use of a chiral auxiliary. |

| (1R, 3R) or (1S, 3S) | Specific absolute configuration of the cis isomer. | Enantioselective synthesis to obtain a single enantiomer. | Chiral pool synthesis starting from an enantiopure cyclopentane derivative. |

Integration of In Silico and Experimental Approaches for Rational Design

The traditional approach to drug discovery, relying on large-scale screening and serendipity, is time-consuming and expensive. The rational design of new drug candidates, guided by computational methods, offers a more efficient path. For a novel scaffold like this compound, integrating in silico and experimental approaches is not just an opportunity but a necessity for rapid progress.

The future of research on this compound will heavily rely on a synergistic loop between computational prediction and laboratory validation:

Homology Modeling and Docking: If a biological target is identified, computational models of its structure can be used to predict how different analogs of this compound might bind. This can guide the synthesis of analogs with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR): Once initial biological data for a series of analogs is obtained, QSAR models can be built to correlate chemical structures with their activity. These models can then be used to predict the activity of yet-unsynthesized compounds.

Pharmacophore Modeling: Identifying the key structural features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) of this compound that are essential for its biological activity. This "pharmacophore" can then be used to design new molecules with similar or improved properties.

ADMET Prediction: Using computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogs, helping to prioritize which compounds to synthesize and test.

Table 4: Application of In Silico Methods in the Rational Design of this compound Analogs

| In Silico Technique | Description | Application in Rational Design |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. | Prioritizing analogs with the highest predicted binding affinity for synthesis. |

| Molecular Dynamics (MD) Simulation | Simulates the movement of the molecule and its target protein over time. | Assessing the stability of the predicted binding pose and understanding dynamic interactions. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates variations in the chemical structure of a series of compounds with their biological activity. | Predicting the activity of new analogs and guiding the design of more potent compounds. |

| Pharmacophore Modeling | Defines the essential 3D arrangement of functional groups required for biological activity. | Designing novel scaffolds that retain the key features for activity but have different core structures. |

| ADMET Prediction | Uses computational models to estimate key pharmacokinetic and toxicity properties. | Early-stage filtering of compounds that are likely to have poor drug-like properties. |

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Methylcyclopentane-1-sulfonamide, and how can purity be optimized during synthesis?

- Methodology : A two-step approach is commonly used:

Cyclopentane Derivative Preparation : Start with 3-methylcyclopentanol or a related precursor (e.g., 3-methylcyclopentanone, as listed in reagent catalogs ). Use sulfonation agents like chlorosulfonic acid or sulfur trioxide in a controlled environment.

Sulfonamide Formation : React the sulfonated intermediate with ammonia or amines under anhydrous conditions.

- Purity Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purify via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be analyzed?

- Techniques :

- NMR Spectroscopy : Use - and -NMR to confirm the cyclopentane backbone and sulfonamide group. Reference deuterated solvents (e.g., DMSO-d6) and internal standards (e.g., 3-(trimethylsilyl)propane-1-sulfonic acid for chemical shift calibration) .

- IR Spectroscopy : Identify sulfonamide S=O stretching vibrations (1350–1300 cm) and N–H bending (1650–1550 cm).

- Mass Spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis steps involving volatile reagents .

- Exposure Controls : Implement regular air monitoring for sulfonamide dust/particulates. Store in airtight containers away from oxidizing agents.

- Emergency Measures : For skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention.

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported solubility data for this compound across different solvents?

- Approach :

- Perform molecular dynamics (MD) simulations to study solvent interactions (e.g., polarity, hydrogen bonding). Compare with experimental solubility data.

- Analyze discrepancies by evaluating purity (via HPLC ) and solvent trace contaminants (e.g., residual moisture in DMSO).

- Case Study : If solubility in ethanol conflicts with literature, re-test under controlled humidity and temperature (e.g., 25°C vs. 40°C) to identify environmental dependencies.

Q. What experimental strategies can validate the proposed mechanism of sulfonamide group reactivity in this compound under acidic conditions?

- Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy under varying pH (1–6). Use pseudo-first-order conditions with excess acid.

- Isotopic Labeling : Introduce in the sulfonamide group to track oxygen exchange pathways.

- Theoretical Support : Compare experimental activation energies with DFT-calculated transition states.

Q. How can researchers address conflicting toxicity profiles of this compound in aquatic risk assessments?

- Data Reconciliation :

- Cross-reference toxicity studies (e.g., LC for Daphnia magna) with methodologies from frameworks like the IDEA project’s QRA2 for fragrance ingredients .

- Evaluate differences in test conditions (e.g., water hardness, temperature) and compound purity.

- Mitigation Strategies : Propose biodegradation studies under OECD 301 guidelines to assess environmental persistence.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。